Imidazo[1,2-a]pyridine-7-carboxylic acid: A Technical Guide to its Basic Properties
Imidazo[1,2-a]pyridine-7-carboxylic acid: A Technical Guide to its Basic Properties
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the basic properties of imidazo[1,2-a]pyridine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure, forming the core of numerous biologically active molecules.[1][2] Understanding the acid-base characteristics of its derivatives is crucial, as these properties govern critical pharmacokinetic and pharmacodynamic parameters such as absorption, distribution, metabolism, and excretion (ADMET).[3]
Physicochemical and Basic Properties
The basicity of the imidazo[1,2-a]pyridine ring system is attributed to the lone pair of electrons on the pyridine-like nitrogen atom (N1). The molecule's structure, featuring a fused imidazole and pyridine ring, results in a unique electronic distribution that influences its ability to accept a proton.[4][5]
Imidazo[1,2-a]pyridine-7-carboxylic acid is an amphoteric molecule, possessing both a basic nitrogen center and an acidic carboxylic acid group. The key indicator of its basicity is the acid dissociation constant of its conjugate acid (pKaH). While a specific experimental pKa value for imidazo[1,2-a]pyridine-7-carboxylic acid is not prominently available in the literature, the basicity can be reliably inferred from the parent compound, imidazo[1,2-a]pyridine.
The presence of the electron-withdrawing carboxylic acid group (-COOH) at the 7-position is expected to decrease the basicity of the pyridine nitrogen compared to the unsubstituted parent molecule due to inductive effects.
Table 1: Physicochemical and Basicity Data
| Property | Value | Source |
| IUPAC Name | Imidazo[1,2-a]pyridine-7-carboxylic acid | - |
| Molecular Formula | C₈H₆N₂O₂ | [6][7] |
| Molecular Weight | 162.15 g/mol | [6][7] |
| pKa of Parent Compound (Imidazo[1,2-a]pyridine) | 6.79 | PubChem CID 78960[8] |
| Predicted pKa (basic center) | < 6.79 | Inferred |
| Predicted LogP | 1.03 | [7] |
Structural Influence on Basicity
The basicity of imidazo[1,2-a]pyridine-7-carboxylic acid is determined by the availability of the lone pair on the N1 nitrogen. The electron-withdrawing nature of the carboxylic acid group at the C7 position pulls electron density away from the heterocyclic ring system through the pi-system and inductive effects. This reduction in electron density at the N1 position makes it less available for protonation, thereby lowering its pKa compared to the unsubstituted imidazo[1,2-a]pyridine.
The following diagram illustrates the protonation equilibrium at the N1 position and the electronic influence of the C7-carboxylic acid substituent.
Caption: Protonation equilibrium and the electron-withdrawing effect of the C7-substituent.
Experimental Protocols for pKa Determination
Accurate determination of pKa is essential for drug development.[3] Several robust methods are available, with potentiometric titration and NMR spectroscopy being two of the most common and reliable techniques.[9][10][11]
Potentiometric Titration
Potentiometric titration is a widely used method due to its precision, simplicity, and cost-effectiveness.[10][11] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Methodology:
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Sample Preparation: A precise amount of imidazo[1,2-a]pyridine-7-carboxylic acid is dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited. The ionic strength of the solution is kept constant using an inert salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the basic nitrogen. Subsequently, it is back-titrated with a standardized strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: A calibrated pH electrode connected to a potentiometer measures the pH of the solution after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be identified as the inflection point of the sigmoid curve.[11] The Henderson-Hasselbalch equation is used for the final calculation.[10]
1H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for pKa determination by observing changes in the chemical shifts of protons adjacent to the ionizing center as a function of pH.[9][11]
Methodology:
-
Sample Preparation: A series of samples are prepared by dissolving the compound in a deuterated solvent (e.g., D₂O) across a range of pH (or pD) values. The pH is adjusted using small amounts of DCl or NaOD.
-
Data Acquisition: A 1H NMR spectrum is acquired for each sample.
-
Data Analysis: The chemical shifts (δ) of protons on the imidazo[1,2-a]pyridine ring, particularly those close to the N1 nitrogen (e.g., H5), will change significantly upon protonation. A plot of the chemical shift of a specific proton versus the pH of the solution yields a sigmoidal curve.[9] The inflection point of this curve corresponds directly to the pKa value.[11]
The following diagram outlines the general workflow for determining pKa via potentiometric titration.
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Imidazo[1,2-a]pyridine-7-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
